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Compound of Interest

Methyl 3-(3-methoxyphenyl)-3-
Compound Name:
oxopropanoate

Cat. No.: B1586090

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
methyl 3-(3-methoxyphenyl)-3-oxopropanoate (C11H1204, M.W.: 208.21 g/mol ).[1]
Designed for researchers, scientists, and professionals in drug development, this document
elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics of this compound, offering a foundational understanding for its identification,
characterization, and quality control.

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a 3-keto ester derivative featuring a
methoxy-substituted phenyl ring. This combination of functional groups imparts specific and
predictable spectroscopic signatures that are crucial for its unambiguous identification.
Understanding these spectral features is paramount for researchers working with this molecule
in synthetic chemistry, medicinal chemistry, and materials science. This guide will delve into the
theoretical underpinnings and practical interpretation of the NMR, IR, and MS data, providing a
robust framework for its analysis.

The structural framework of methyl 3-(3-methoxyphenyl)-3-oxopropanoate, presented
below, is the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of methyl 3-(3-methoxyphenyl)-3-oxopropanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For methyl 3-(3-methoxyphenyl)-3-oxopropanoate, both *H and 3C NMR provide
distinct and complementary information.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic
protons, the active methylene protons, and the two distinct methyl groups. Due to the presence
of both keto and enol tautomers in [3-keto esters, the tH NMR spectrum may exhibit two sets of
signals, with the keto form typically being predominant.

Predicted *H NMR Data (Keto Tautomer)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5 d 1H Ar-H
~7.4 t 1H Ar-H
~7.3 s 1H Ar-H
~7.1 d 1H Ar-H
3.95 S 2H -CHz-
3.85 S 3H Ar-OCHs
3.75 S 3H -COOCHs

Interpretation:

e Aromatic Protons (& 7.1-7.5): The four protons on the disubstituted benzene ring are
expected to appear as a complex pattern of doublets and triplets in the downfield region due
to their distinct chemical environments and spin-spin coupling.

o Methylene Protons (d ~3.95): The two protons of the methylene group alpha to two carbonyl
groups will appear as a singlet. In the enol form, this signal would be replaced by a vinyl
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proton signal further downfield (~5.0-5.5 ppm) and a broad enolic hydroxyl proton signal.

o Methoxy Protons (& ~3.85): The three protons of the aromatic methoxy group are shielded
and appear as a sharp singlet.

o Ester Methyl Protons (0 ~3.75): The three protons of the methyl ester group also appear as a
sharp singlet, typically slightly upfield from the aromatic methoxy group.

3C NMR Spectroscopy

The 13C NMR spectrum will provide a count of the unique carbon atoms in the molecule and
information about their chemical environment.

Predicted 3C NMR Data

Chemical Shift (6, ppm) Assignment

~195 C=0 (Ketone)

~168 C=0 (Ester)

~160 Ar-C (C-OCH5)

~137 Ar-C (C-C=0)

~130 Ar-CH

~122 Ar-CH

~120 Ar-CH

~114 Ar-CH

~55 Ar-OCHs

~52 -COOCHs

~45 -CHa-
Interpretation:
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e Carbonyl Carbons (6 ~195, ~168): Two distinct downfield signals are expected for the
ketonic and ester carbonyl carbons, with the ketone carbonyl typically appearing at a lower
field.

o Aromatic Carbons (0 ~114-160): Six signals are anticipated for the aromatic carbons. The
carbon attached to the electron-donating methoxy group will be shielded, while the carbon
attached to the electron-withdrawing keto-ester moiety will be deshielded.

 Aliphatic Carbons (& ~45-55): The carbons of the methoxy groups and the methylene group
will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
elucidation.

Data Processing

Apply Fourier transformation to the raw data (FID). » Phase and baseline correct the spectra. ——————————————>>Integrate the *H signals and reference the chemical shifts to TMS.

Data Acquisition

Place the NMR tube in the » Tune and shim the instrument to optimize magnetic field homogeneity. ————#- Acquire H and °C NMR spectra using standard pulse sequences.

Sample Preparation

Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDClz). —— Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ———————— Transfer the solution to a 5 mm NMR tube.

Click to download full resolution via product page

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is an effective technique for identifying the functional groups present in a
molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber . . . .
(cm—9) Intensity Functional Group Vibration
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
~1740 Strong Ester C=0 Stretch
~1720 Strong Ketone C=0 Stretch
1600, 1480 Medium-Strong Aromatic C=C Stretch
1250-1000 Strong C-O Stretch

Interpretation:

e C=0 Stretching Region (1700-1750 cm~1): The most prominent features in the IR spectrum
will be the strong absorption bands corresponding to the carbonyl stretching vibrations. (3-
Keto esters typically show two distinct C=0 bands for the keto and ester functionalities.[2][3]
The ester carbonyl usually appears at a slightly higher wavenumber (~1740 cm™1) than the
ketone carbonyl (~1720 cm~1).[2][3]

e C-H Stretching Region (2850-3100 cm~1): Absorptions in this region confirm the presence of
both aromatic and aliphatic C-H bonds.

e Aromatic C=C Stretching (1480-1600 cm~1): A series of bands in this region are
characteristic of the benzene ring.

e C-O Stretching (1000-1250 cm~1): Strong absorptions in this fingerprint region arise from the
C-O stretching vibrations of the ester and ether functional groups.

Experimental Protocol for IR Spectroscopy
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Data Processing

The software automatically subtracts the background spectrum. ———————————————— Label the significant peaks in the spectrum.

Data Acquisition

Collect a background spectrum of the empty ATR crystal. ———# Acquire the sample spectrum over the desired range (e.g., 4000-400 cm~1).

Sample Preparation (ATR)

Ensure the ATR crystal is clean. —————————————————— Place a small amount of the solid or liquid sample directly on the crystal. ———# Apply pressure to ensure good contact.

Click to download full resolution via product page
Caption: A generalized workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

m/z Proposed Fragment

208 [M]* (Molecular lon)

177 [M - OCHs]*

149 [M - COOCH3s]*

135 [CsH702]* (m-methoxybenzoyl cation)
107 [C/H/O]*

77 [CeHs]*

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1586090?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Interpretation: The fragmentation of methyl 3-(3-methoxyphenyl)-3-oxopropanoate under
electron ionization (EI) is expected to be directed by the functional groups.[4][5][6]

e Molecular lon ([M]*, m/z 208): The presence of a peak at m/z 208 would confirm the
molecular weight of the compound.

o Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common
fragmentation pathway for ketones and esters.[4][5][6] This can lead to the loss of the
methoxy radical (*OCHs, m/z 31) to give a fragment at m/z 177, or the loss of the
carbomethoxy radical (*COOCHs, m/z 59) to give a fragment at m/z 149.

o Formation of the Acylium lon: A major fragmentation pathway is the formation of the stable
m-methoxybenzoyl cation at m/z 135.

o Fragmentation of the Anisole Moiety: Further fragmentation of the m-methoxybenzoyl cation
can occur, characteristic of anisole derivatives, involving the loss of CO (28 Da) to give a
fragment at m/z 107, and subsequent loss of formaldehyde (CHz0, 30 Da) from the anisole
ring.[7]

Experimental Protocol for Mass Spectrometry
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Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of methyl 3-(3-methoxyphenyl)-3-oxopropanoate, as detailed in this

guide, provides a unique and definitive fingerprint for its identification and characterization. The

combination of *H and 3C NMR, IR, and MS allows for the unambiguous determination of its
chemical structure. The predictable chemical shifts and coupling patterns in NMR, the
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characteristic vibrational frequencies in IR, and the logical fragmentation patterns in MS all
contribute to a comprehensive understanding of this molecule. This guide serves as a valuable
resource for scientists, enabling them to confidently interpret the spectroscopic data of this
important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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